(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide
CAS No.:
Cat. No.: VC13475183
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3O |
|---|---|
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide |
| Standard InChI | InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-6-5-7-14(10)3/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 |
| Standard InChI Key | JCPAWXBERRMKNW-QWRGUYRKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1C)N |
| SMILES | CC(C)C(C(=O)N(C)CC1CCCN1C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1CCCN1C)N |
Introduction
(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is a complex organic compound featuring a butanamide backbone with specific substitutions that confer unique chemical and biological properties. This compound is characterized by its molecular formula C12H25N3O and a molecular weight of approximately 225.35 g/mol, although the exact molecular weight is not explicitly provided in the available literature. It is supplied by companies like Parchem as part of their specialty chemicals portfolio .
Synthesis and Chemical Reactivity
The synthesis of (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide typically involves multi-step organic synthesis techniques. These methods often require precise control over reaction conditions such as temperature, solvents, and catalysts to achieve optimal yield and purity.
While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve reactions typical of amides and amines, such as amidation and alkylation reactions.
Biological Activities and Potential Applications
Although detailed biological activity data for (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is limited, compounds with similar structures often exhibit potential effects on the central nervous system due to their structural similarity to neurotransmitters. They may interact with various receptors involved in neuropharmacological pathways.
| Potential Application | Description |
|---|---|
| Central Nervous System Effects | May interact with neurotransmitter receptors |
| Neuropharmacological Pathways | Potential for modulating neurological functions |
Comparison with Related Compounds
(S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide can be compared to other compounds with similar structures, such as (S)-2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide, which features a pyrrolidine ring attached directly to the nitrogen rather than through a methyl linker.
| Compound | Structural Difference | Unique Features |
|---|---|---|
| (S)-2-Amino-N,3-dimethyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide | Direct attachment of pyrrolidine ring | Lacks methyl linker |
| (S)-2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide | Pyrrolidine attached via methyl linker | Includes additional methyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume